molecular formula C27H33ClN2O3 B1662392 Indomethacin N-octyl amide

Indomethacin N-octyl amide

Cat. No.: B1662392
M. Wt: 469.0 g/mol
InChI Key: DBWILLAXKDUAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of Indomethacin N-octyl amide are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are key in the conversion of arachidonic acid to prostaglandins, which are involved in diverse physiological situations and disease processes ranging from inflammation to cancer .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors , which are signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes by this compound affects the arachidonic acid (AA) pathway . This pathway is responsible for the biosynthesis of prostaglandins and thromboxanes, which play crucial roles in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of these compounds, thereby alleviating the associated symptoms .

Pharmacokinetics

Indomethacin follows linear pharmacokinetics, where plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas half-life and plasma and renal clearances are dose-independent . It is eliminated by both renal excretion and formation of pharmacologically inactive metabolites . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the decreased production of prostaglandins, which are known to cause these symptoms . Therefore, this compound is commonly used as a prescription medication to manage these symptoms in conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .

Biochemical Analysis

Biochemical Properties

Indomethacin N-octyl amide plays a crucial role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound exhibits a high degree of selectivity for COX-2 over cyclooxygenase-1 (COX-1), making it a potent anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs .

In addition to COX-2, this compound interacts with other biomolecules such as fatty acid amide hydrolase (FAAH). This interaction enhances its anti-inflammatory properties by modulating the endocannabinoid system, which plays a role in pain and inflammation regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of death receptor pathways . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-2, leading to the inhibition of prostaglandin synthesis. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Furthermore, this compound modulates the activity of FAAH, enhancing the levels of endocannabinoids and contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years . In vitro studies have shown that its anti-inflammatory effects are sustained over prolonged periods, with minimal degradation. Long-term exposure to this compound in cell cultures has demonstrated consistent inhibition of inflammatory markers and maintenance of cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it may cause gastrointestinal toxicity and renal impairment, similar to other NSAIDs . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases .

Metabolic Pathways

This compound is metabolized primarily in the liver through processes such as O-demethylation and N-deacylation . The main metabolites, O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin, are inactive and excreted in the urine and feces. The compound undergoes enterohepatic recycling, which prolongs its presence in the body and enhances its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells via passive diffusion and active transport mechanisms. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and endoplasmic reticulum . This localization is facilitated by its chemical structure and interactions with cellular transporters. The compound’s activity is influenced by its subcellular localization, as it can directly interact with COX-2 and other target enzymes within these compartments .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Indomethacin N-octyl amide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones .

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWILLAXKDUAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indomethacin N-octyl amide
Reactant of Route 2
Reactant of Route 2
Indomethacin N-octyl amide
Reactant of Route 3
Reactant of Route 3
Indomethacin N-octyl amide
Reactant of Route 4
Reactant of Route 4
Indomethacin N-octyl amide
Reactant of Route 5
Reactant of Route 5
Indomethacin N-octyl amide
Reactant of Route 6
Reactant of Route 6
Indomethacin N-octyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.